Lipophilicity Advantage: 1.45 Log Unit Increase in cLogP Over the 5-Nitro-Only Analog
The target compound exhibits a computed LogP of 2.27, representing a substantial 1.45 log unit increase in lipophilicity compared to 5-nitro-1H-pyrazolo[3,4-b]pyridine (cLogP 0.82), which lacks the 3-cyclopropyl substituent . This difference translates to approximately a 28-fold increase in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for membrane permeability while maintaining a constant PSA of 87.39 Ų contributed by the nitro group . The increase in lipophilicity without PSA penalty is a relevant consideration for medicinal chemistry programs targeting intracellular kinase domains or CNS-penetrant agents.
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.27 (PSA = 87.39 Ų) |
| Comparator Or Baseline | 5-Nitro-1H-pyrazolo[3,4-b]pyridine (CAS 63572-73-6): cLogP = 0.82 (PSA = 87.39 Ų) |
| Quantified Difference | ΔLogP = +1.45 (approximately 28-fold increase in P) |
| Conditions | Computed values from ChemSrc database using standard prediction algorithms |
Why This Matters
For procurement decisions in medicinal chemistry, the target compound's higher lipophilicity at equivalent PSA offers a differentiated physicochemical starting point for optimizing membrane permeability and target engagement.
